molecular formula C25H22N4O5S2 B11631530 2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11631530
M. Wt: 522.6 g/mol
InChI Key: SOKMVISXILWBFB-JAIQZWGSSA-N
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Description

The compound “(5Z)-5-[(2-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-3-[(OXOLAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. Its unique structure, which includes a benzodioxole moiety, a pyridopyrimidine core, and a thiazolidinone ring, suggests it may have interesting biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the benzodioxole, pyridopyrimidine, and thiazolidinone moieties. Each step would require specific reagents, catalysts, and conditions. For example, the benzodioxole moiety could be synthesized via a cyclization reaction, while the pyridopyrimidine core might be formed through a condensation reaction.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of automated synthesis equipment and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

This compound could undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidinone ring could be oxidized to form a sulfoxide or sulfone.

    Reduction: The carbonyl groups in the pyridopyrimidine and thiazolidinone moieties could be reduced to alcohols.

    Substitution: The amino group in the pyridopyrimidine core could participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions might include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophiles: Ammonia, primary amines

Major Products

The major products formed from these reactions would depend on the specific conditions used. For example, oxidation of the sulfur atom could yield a sulfoxide or sulfone, while reduction of the carbonyl groups could produce alcohols.

Scientific Research Applications

This compound could have a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor of enzymes or receptors due to its unique structure.

    Medicine: As a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.

    Industry: As a precursor for the synthesis of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. For example, it might inhibit an enzyme by binding to its active site or modulate a receptor by interacting with its ligand-binding domain. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other molecules with benzodioxole, pyridopyrimidine, or thiazolidinone moieties. Examples could include:

    Benzodioxole derivatives: Compounds with similar aromatic structures.

    Pyridopyrimidine derivatives: Molecules with similar core structures.

    Thiazolidinone derivatives: Compounds with similar sulfur-containing rings.

Uniqueness

The uniqueness of this compound lies in its combination of these three moieties, which could confer unique biological and chemical properties. For example, the presence of the benzodioxole moiety might enhance its ability to interact with aromatic amino acids in proteins, while the thiazolidinone ring could provide additional binding interactions.

Properties

Molecular Formula

C25H22N4O5S2

Molecular Weight

522.6 g/mol

IUPAC Name

(5Z)-5-[[2-(1,3-benzodioxol-5-ylmethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H22N4O5S2/c30-23-17(11-20-24(31)29(25(35)36-20)13-16-4-3-9-32-16)22(27-21-5-1-2-8-28(21)23)26-12-15-6-7-18-19(10-15)34-14-33-18/h1-2,5-8,10-11,16,26H,3-4,9,12-14H2/b20-11-

InChI Key

SOKMVISXILWBFB-JAIQZWGSSA-N

Isomeric SMILES

C1CC(OC1)CN2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)NCC5=CC6=C(C=C5)OCO6)/SC2=S

Canonical SMILES

C1CC(OC1)CN2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)NCC5=CC6=C(C=C5)OCO6)SC2=S

Origin of Product

United States

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